molecular formula C25H25N3O5S B2377045 N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-03-4

N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2377045
CAS RN: 899755-03-4
M. Wt: 479.55
InChI Key: LOKXADQLIGVKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Potential

Compounds synthesized from related chemical structures have been explored for their potential as anti-inflammatory, analgesic agents, and as inhibitors of key enzymes. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidine derivatives from visnaginone and khellinone, which showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential pharmaceutical applications (Abu‐Hashem et al., 2020). These findings indicate that related compounds could be explored for similar therapeutic uses, focusing on their enzymatic inhibition capabilities and therapeutic benefits in inflammation and pain management.

Anticancer Activities

Another area of interest is the investigation of anticancer properties. Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017). This suggests that compounds with similar structures could be promising candidates for anticancer drug development, focusing on their ability to inhibit tumor cell growth.

Structural and Molecular Insights

Research on the crystal structures of related compounds provides insights into their molecular conformations and interactions. Subasri et al. (2016) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, emphasizing the importance of molecular geometry in understanding the compound's behavior and interactions at the atomic level (Subasri et al., 2016). Such structural analyses are crucial for designing drugs with targeted properties, indicating that investigations into the molecular structure of N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could reveal valuable pharmacological and biochemical insights.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-9-10-20(31-2)18(12-15)26-21(29)14-34-25-27-22-17-7-3-4-8-19(17)33-23(22)24(30)28(25)13-16-6-5-11-32-16/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKXADQLIGVKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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